molecular formula C10H10F3NO2 B13090489 Isopropyl 2-(trifluoromethyl)isonicotinate

Isopropyl 2-(trifluoromethyl)isonicotinate

Cat. No.: B13090489
M. Wt: 233.19 g/mol
InChI Key: NASUJCGZBMBQAM-UHFFFAOYSA-N
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Description

Isopropyl 2-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C10H10F3NO2 It is known for its unique structural features, including the presence of a trifluoromethyl group attached to an isonicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl 2-(trifluoromethyl)isonicotinate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-trifluoromethylpyridine with isopropyl alcohol in the presence of a base such as triethylamine. The reaction is typically catalyzed by a palladium complex, such as bis(diphenylphosphino)ferrocene-palladium(II) dichloride dichloromethane adduct .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Isopropyl 2-(trifluoromethyl)isonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl 2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl nicotinate
  • Methyl 2-(trifluoromethyl)isonicotinate
  • Ethyl 2-(trifluoromethyl)isonicotinate

Uniqueness

Isopropyl 2-(trifluoromethyl)isonicotinate is unique due to the presence of both the isonicotinate and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

propan-2-yl 2-(trifluoromethyl)pyridine-4-carboxylate

InChI

InChI=1S/C10H10F3NO2/c1-6(2)16-9(15)7-3-4-14-8(5-7)10(11,12)13/h3-6H,1-2H3

InChI Key

NASUJCGZBMBQAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=NC=C1)C(F)(F)F

Origin of Product

United States

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